Product packaging for Efppea(Cat. No.:)

Efppea

Cat. No.: B1265052
M. Wt: 273.33 g/mol
InChI Key: IZDHETWMKYCGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Efppea is a high-affinity synthetic agonist for the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms and other physiological processes . Studies indicate it has a binding affinity (K i ) of 0.062 nM for the human MT1 receptor and 0.420 nM for the human MT2 receptor . In vivo research using animal models, such as cats, has demonstrated that this compound can decrease the percentage of wakefulness and increase the percentage of slow-wave sleep, highlighting its value in neuropharmacological sleep and circadian rhythm research . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic procedures, clinical use, or any personal application. RUO products are essential tools for scientific investigation, including basic research and drug discovery, but are not subject to the regulatory controls for medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O2 B1265052 Efppea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-[2-(4-ethyl-10-oxa-5,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-3-yl)ethyl]acetamide

InChI

InChI=1S/C15H19N3O2/c1-3-13-11(4-7-16-10(2)19)15-12-6-9-20-14(12)5-8-18(15)17-13/h5,8H,3-4,6-7,9H2,1-2H3,(H,16,19)

InChI Key

IZDHETWMKYCGAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC3=C(C2=C1CCNC(=O)C)CCO3

Synonyms

EDPPE-acetamide
N-(2-(2-ethyl-8,9-dihydrofuro(3,2-c)pyrazolo(1,5-a)pyridin-1-yl)ethyl)acetamide

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Efppea

Synthetic Approaches for EFPPEA Core Structure Elaboration

The synthesis of complex organic molecules like this compound requires carefully designed strategies to construct the core structure and introduce specific functional groups. The 7a-azaindole core is a key feature of this compound, and its elaboration involves various synthetic methodologies.

Stereoselective Synthesis and Enantiomeric Resolution

Stereoselectivity is a crucial aspect in the synthesis of many biologically active compounds, as different enantiomers can exhibit distinct pharmacological profiles. While direct information on the stereoselective synthesis of this compound is not provided, the concept of enantiomeric resolution is a known strategy to obtain pure stereoisomers uni-graz.at. Enantiomeric resolution involves separating a racemic mixture into its individual enantiomers, often utilizing chiral reagents or chromatographic techniques. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), which reflects the difference in reaction rates between enantiomers uni-graz.at. An E-value above 15 is generally considered acceptable for practical purposes, with values above 30 being excellent uni-graz.at.

Radiolabeling Techniques for this compound Derivatives in Receptor Mapping Studies

Radiolabeling of chemical compounds is a valuable technique for studying their distribution, metabolism, and interaction with biological targets, such as receptors. For receptor mapping studies, radiolabeled ligands are essential tools nih.gov. Radiolabeling involves incorporating a radioactive isotope into the molecule, allowing its detection and quantification.

For melatonin (B1676174) receptors, radioligands like 2-[¹²⁵I]iodomelatonin have been used extensively for localization and pharmacological characterization nih.gov. More recently, selective radioligands for the MT2 receptor, such as [¹²⁵I]-S70254 and [¹²⁵I]-DIV880, have been developed nih.gov. While specific radiolabeling techniques for this compound are not detailed, the general principles involve incorporating isotopes like ¹²⁵I or ¹⁴C into the molecule at a suitable position that does not significantly alter its binding properties. The use of radiolabeled compounds offers advantages such as accurate mass balance tracking, identification of transformation pathways, and lower detection limits compared to non-radiolabeled methods battelle.orgsmithers.com.

Structure-Activity Relationship (SAR) Studies and Rational Design of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity dotmatics.com. By synthesizing and testing a series of analogues with systematic structural changes, researchers can identify key features responsible for desired interactions with biological targets. This compound, being a ligand for melatonin receptors, has been a subject of SAR investigations to optimize its affinity and selectivity nih.govidrblab.netresearchgate.net.

Exploration of the 7a-Azaindole Core Modifications

The 7a-azaindole core is a central structural element of this compound researchgate.net. Modifications to this core can significantly impact the compound's interaction with its target receptors. The azaindole framework is recognized as a privileged structure in drug discovery due to its ability to modulate properties like solubility, lipophilicity, and target binding mdpi.com. Studies on azaindole derivatives have explored modifications at various positions of the core to understand their influence on activity mdpi.comnih.gov. For example, modifications at the 2-position of the 7-azaindole (B17877) ring have been investigated in the context of developing antiviral agents nih.gov. The specific impact of modifications to the 7a-azaindole core on this compound's binding to melatonin receptors would be a key focus of SAR studies.

Impact of Substituent Effects on Receptor Interaction Profiles

Substituent effects play a crucial role in determining the electronic and steric properties of a molecule, which in turn influence its binding affinity and efficacy at a receptor lumenlearning.comlibretexts.orgsaskoer.ca. In the context of this compound and its interaction with melatonin receptors, the nature and position of substituents on the 7a-azaindole core and other parts of the molecule are expected to modulate its receptor interaction profile. Electron-donating or withdrawing groups can alter the electron density of the aromatic system, affecting interactions with amino acid residues in the binding site lumenlearning.comlibretexts.orgsaskoer.ca. Steric bulk and the presence of hydrogen bond donors or acceptors can also influence the fit and specific interactions within the receptor binding pocket nih.gov. SAR studies involve systematically varying substituents and evaluating the resulting changes in receptor binding affinity and functional activity (agonist or antagonist profile) dotmatics.comlimu.edu.ly. This iterative process of synthesis and biological evaluation allows for the rational design of analogues with improved pharmacological properties.

Melatonin Receptor Binding Data for this compound

This compound has been characterized as a high-affinity agonist for both human MT1 and MT2 melatonin receptors. The following table summarizes reported binding affinity data:

Receptor SubtypeSpeciespKiKi (nM)Reference
hMT1Human10.20.062 nih.govguidetopharmacology.org
hMT2Human9.40.420 nih.govguidetopharmacology.org

Note: pKi is the negative logarithm of the inhibition constant (Ki).

This data highlights this compound's potent binding to both receptor subtypes, indicating its non-selective nature as a melatonin receptor agonist nih.govresearchgate.netresearchgate.net. Further SAR studies would aim to identify structural modifications that could introduce selectivity towards either the MT1 or MT2 receptor.

Molecular Pharmacological Characterization of Efppea at Melatonin Receptors

Quantitative Assessment of EFPPEA Binding Affinity and Selectivity for hMT1 and hMT2 Receptors

The interaction of a ligand with its receptor is quantitatively assessed by determining its binding affinity. For this compound, studies have focused on its affinity for the human melatonin (B1676174) receptor subtypes 1 (hMT1) and 2 (hMT2) nih.govresearchgate.netresearchgate.net.

Determination of Dissociation Constants (Ki Values)

Binding affinity is commonly expressed as the dissociation constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptor binding sites. Lower Ki values indicate higher binding affinity. For this compound, quantitative assessments have determined its Ki values at both hMT1 and hMT2 receptors nih.govresearchgate.net.

Research findings indicate that this compound exhibits high affinity for both hMT1 and hMT2 receptors, with reported Ki values as follows nih.govresearchgate.net:

Receptor SubtypeKi (nM)
hMT10.062
hMT20.420

These values demonstrate that this compound binds to both receptor subtypes in the sub-nanomolar range, indicative of potent binding interactions.

Comparative Ligand Selectivity Profiling

Ligand selectivity refers to the preferential binding of a compound to one receptor subtype over others. Selectivity is typically assessed by comparing the binding affinities (Ki values) across different receptor subtypes. A common criterion for selectivity is a 100-fold or greater difference in affinity for one receptor compared to others nih.gov.

This compound is characterized as a "potent non-selective agonist" researchgate.net and a "high-affinity hMT1 and hMT2 receptor agonist" nih.govresearchgate.net. Comparing the Ki values for hMT1 (0.062 nM) and hMT2 (0.420 nM), the ratio of affinities (Ki hMT2 / Ki hMT1) is approximately 6.77. Since this ratio is significantly less than 100, this compound does not meet the typical criterion for selectivity and is thus considered a non-selective ligand for the hMT1 and hMT2 receptors nih.gov.

Analysis of this compound-Mediated Receptor Activation and Downstream Signaling Pathways

Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins researchgate.netnih.govwikipedia.orgmdpi.commdpi.com. Upon activation by an agonist like melatonin or this compound, these receptors initiate intracellular signaling cascades.

Modulation of Gαi/o Protein Coupling and Adenylate Cyclase Activity

Activation of MT1 and MT2 receptors by agonists typically leads to the activation of Gαi/o proteins researchgate.netnih.govwikipedia.orgmdpi.commdpi.com. Activated Gαi/o subunits, in turn, inhibit the enzyme adenylyl cyclase wikipedia.orgebi.ac.ukwikipedia.org. Adenylyl cyclase is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes wikipedia.orgebi.ac.ukwikipedia.org. Therefore, the primary effect of MT1 and MT2 receptor activation through Gαi/o coupling is the inhibition of adenylyl cyclase activity researchgate.netnih.govwikipedia.orgmdpi.commdpi.comwikipedia.org.

As this compound is characterized as an agonist at both hMT1 and hMT2 receptors nih.govresearchgate.net, its binding is expected to trigger this canonical Gαi/o protein coupling and subsequent inhibition of adenylyl cyclase activity researchgate.netnih.govwikipedia.orgmdpi.commdpi.comwikipedia.org.

Regulation of Intracellular Cyclic AMP (cAMP) Levels

The inhibition of adenylyl cyclase activity by activated Gαi/o proteins directly results in a decrease in the intracellular concentration of cyclic AMP (cAMP) researchgate.netnih.govwikipedia.orgmdpi.commdpi.comebi.ac.ukwikipedia.org. This reduction in cAMP levels is a key downstream effect of melatonin receptor activation.

Given that this compound acts as an agonist at hMT1 and hMT2 receptors and these receptors primarily signal through Gαi/o proteins to inhibit adenylyl cyclase, this compound is expected to cause a decrease in intracellular cAMP levels upon binding and activating these receptors researchgate.netnih.govwikipedia.orgmdpi.commdpi.comwikipedia.org. While MT1 receptors have also been shown to potentially couple to Gs proteins under specific conditions, leading to increased cAMP, the predominant and well-established signaling pathway for both MT1 and MT2 activation is the Gαi/o-mediated inhibition of cAMP production nih.govmdpi.com.

Investigating this compound's Influence on Melatonin Receptor Dimerization and Oligomerization Dynamics

Melatonin receptors, like many other GPCRs, have the capacity to form homodimers (e.g., MT1/MT1, MT2/MT2) and heterodimers (e.g., MT1/MT2, MT1/GPR50) mdpi.commdpi.comresearchgate.netnih.gov. These dimeric and potentially higher-order oligomeric structures can influence receptor trafficking, signaling, and pharmacological properties mdpi.commdpi.comnih.gov.

While the phenomenon of melatonin receptor dimerization and oligomerization is an active area of research, and it is known that these complexes can have functional consequences, the specific influence of this compound on the formation, stability, or function of melatonin receptor dimers or oligomers is not explicitly detailed in the consulted research findings. Some studies indicate that melatonin activation itself may not have an apparent effect on the oligomerization state of the receptors mdpi.com, while others highlight that the functional relevance of these dimeric structures is still being confirmed mdpi.com. Further research specifically investigating the interaction of this compound with melatonin receptor dimerization and oligomerization dynamics would be required to elucidate its effects in this area.

Pharmacological Interplay of this compound with Other Melatonin Receptor Ligands

This compound (ethyl-furo-pyrazolo-pyridine-ethyl-acetamide) has been characterized as a potent, high-affinity agonist at both human MT1 and MT2 melatonin receptors. nih.govresearchgate.netresearchgate.net Research indicates that this compound binds to the human MT1 receptor with a high affinity, reporting a Ki value of 0.062 nM (pKi 10.2). nih.govresearchgate.netguidetopharmacology.org Similarly, it demonstrates high affinity for the human MT2 receptor, with a reported Ki value of 0.420 nM (pKi 9.4). nih.govresearchgate.netguidetopharmacology.org This profile classifies this compound as a non-selective agonist for the MT1 and MT2 receptor subtypes. researchgate.net

The pharmacological interplay of this compound can be understood in comparison to other known melatonin receptor ligands, which exhibit a range of affinities and efficacies (agonist, antagonist, or partial agonist) and varying degrees of selectivity between the MT1 and MT2 subtypes. Melatonin itself binds to both receptors with high affinity. nih.govresearchgate.net

While this compound is non-selective, other ligands have been developed with subtype preference. For instance, luzindole (B1675525) is a competitive MT receptor antagonist, noted for lacking the methoxy (B1213986) group present in agonists like melatonin. nih.govnih.gov 5-HEAT (5-hydroxyethoxy-N-acetyltryptamine) presents a distinct profile, acting as a full agonist at the human MT1 receptor but an antagonist at the human MT2 receptor. nih.govresearchgate.net

Several other non-selective MT1/MT2 agonists exist, including clinically used drugs like agomelatine (B1665654), ramelteon, and tasimelteon. nih.govresearchgate.netnih.govresearchgate.net Agomelatine is also notable for its additional antagonistic activity at 5-HT2C receptors. nih.govresearchgate.net

Efforts have also focused on developing subtype-selective ligands to dissect the specific roles of MT1 and MT2 receptors. While the discovery of MT1-selective ligands has been challenging, some compounds with preference for this subtype have been reported, such as S26131, a dimer of agomelatine. nih.govnih.gov In contrast, several MT2-selective antagonists and partial agonists have been identified, including K185, UCM 454, 2-(indolin-1yl) melatonin, DIV880, and S70254. nih.govresearchgate.netguidetopharmacology.orgidrblab.net (Hydroxymethyl)phenyl agomelatine is another example, showing significantly higher affinity for the human MT2 receptor compared to MT1. nih.gov

The high affinity and non-selective agonist profile of this compound position it among compounds that broadly activate the melatoninergic system via both primary receptor subtypes. Understanding its interactions and comparative pharmacology with both selective and non-selective ligands is crucial for elucidating the contributions of MT1 and MT2 receptor activation to observed biological effects.

The following table summarizes the binding affinities (Ki values) of this compound for human MT1 and MT2 receptors based on reported data:

CompoundReceptorAffinity (Ki)pKiEfficacySpecies
This compoundhMT10.062 nM10.2Full AgonistHuman nih.govresearchgate.netguidetopharmacology.org
This compoundhMT20.420 nM9.4Full AgonistHuman nih.govresearchgate.netguidetopharmacology.org

Note: hMT refers to human melatonin receptor.

Comparing these values to other ligands provides context for this compound's potency and non-selectivity. For instance, melatonin typically exhibits subnanomolar affinity for both human MT1 and MT2 receptors. researchgate.net The relative affinities of this compound for MT1 and MT2 receptors (approximately 6.8-fold preference for MT1) fall within the range considered non-selective, as selectivity is generally defined by at least a 100-fold difference in affinity or potency. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Efppea Receptor Interactions

High-Resolution Molecular Docking Simulations for EFPPEA-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). units.itbioinformation.net For this compound, high-resolution docking simulations would be employed to predict its binding pose within the melatonin (B1676174) MT1 and MT2 receptors, providing a static snapshot of the most probable interaction.

The orthosteric binding site is the primary, evolutionarily conserved pocket on a receptor where the endogenous ligand binds. researchgate.netnih.gov For melatonin receptors, this site is located within a cleft formed by the transmembrane (TM) helices. nih.gov Docking simulations for this compound would position the molecule within this orthosteric pocket. The goal of these simulations is to determine the most energetically favorable conformation of the this compound-receptor complex. units.itresearchgate.net The algorithm explores various possible orientations and conformations of this compound, scoring them based on a function that estimates binding affinity. units.it Given this compound's 7a-azaindole core, its positioning would be compared to that of the natural ligand, melatonin, to understand the structural basis for its high affinity. nih.govresearchgate.net

Once the optimal binding pose is predicted, the specific molecular interactions between this compound and the amino acid residues of the receptor are mapped. These interactions are fundamental to the stability of the complex and are responsible for initiating the conformational changes that lead to receptor activation. openaccessjournals.comnih.gov Key interactions typically identified include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on both the ligand and receptor.

Hydrophobic Interactions: Occur between the nonpolar regions of this compound and hydrophobic residues in the binding pocket, contributing significantly to binding energy.

Pi-Pi Stacking: Aromatic rings on this compound could interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor binding site.

As an agonist, this compound's binding is expected to stabilize a specific active conformation of the receptor. merckmanuals.com Mapping these interactions helps explain how this compound effectively mimics the natural ligand to trigger a biological response.

Interactive Table 1: Predicted Key Interactions in this compound-Melatonin Receptor Complex This table represents a hypothetical output from a molecular docking simulation, illustrating the types of interactions that would be analyzed.

Interaction TypeThis compound Moiety InvolvedReceptor Residue (Hypothetical)Description
Hydrogen BondAcetamide (B32628) OxygenSerine (e.g., Ser127)The oxygen atom of the acetamide group acts as a hydrogen bond acceptor with the hydroxyl group of serine.
Hydrogen BondFuran (B31954) OxygenAsparagine (e.g., Asn175)The furan ring's oxygen could form a hydrogen bond with a polar residue in the binding pocket.
Pi-Pi StackingPyrazolopyridine CoreTryptophan (e.g., Trp264)The aromatic core of this compound stacks against the indole (B1671886) ring of a tryptophan residue.
Hydrophobic InteractionEthyl GroupValine, Leucine, IsoleucineThe aliphatic ethyl chain fits into a hydrophobic sub-pocket lined by nonpolar amino acids.

Advanced Molecular Dynamics (MD) Simulations of this compound-Bound Melatonin Receptors

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the system, simulating the movements of atoms and molecules over time. nih.govresearchgate.net MD simulations are crucial for understanding the flexibility of GPCRs and the process of ligand-induced activation. nih.govmdpi.comdiva-portal.org

GPCRs are not rigid structures; they exist in an ensemble of different conformations. nih.govebsco.com Ligand binding shifts this equilibrium. The binding of an agonist like this compound is hypothesized to stabilize an active conformational state, which is then capable of binding to and activating intracellular G proteins. assaygenie.comkhanacademy.org MD simulations can model this transition, revealing changes in the arrangement of the transmembrane helices—particularly the outward movement of TM6, a hallmark of GPCR activation. elifesciences.org By calculating the free energy of the system across these different conformations, an energy landscape can be constructed. This landscape provides a map of stable (low-energy) and transient (high-energy) states, illustrating the pathway from the inactive to the active receptor conformation upon this compound binding.

MD simulations can also illuminate the entire process of ligand recognition, from the initial, diffusion-driven approach of this compound toward the receptor to its final, stable binding in the orthosteric pocket. biorxiv.orgfrontiersin.org This process involves a series of transient interactions and conformational adjustments by both the ligand and the receptor. nsf.gov These simulations can capture the "induced fit" mechanism, where the receptor's binding pocket adapts its shape to accommodate the incoming ligand, leading to a stable complex. nih.gov The dynamic simulation of the this compound-bound receptor complex further reveals how the ligand's presence allosterically triggers the larger-scale conformational changes necessary for G protein coupling and subsequent signal transduction. elifesciences.orgelifesciences.org

Interactive Table 2: Stages of Dynamic Ligand Recognition Modeled by MD Simulations

StageDescriptionKey Insights from Simulation
1. Initial Encounter This compound approaches the extracellular vestibule of the melatonin receptor through random diffusion in the simulated solvent and membrane environment. frontiersin.orgIdentification of long-range electrostatic forces that may guide the ligand toward the binding site.
2. Intermediate Binding The ligand makes initial, transient contacts with residues in the extracellular loops or the outer region of the binding pocket. nih.govCharacterization of one or more meta-stable intermediate states before final docking.
3. Orthosteric Binding This compound enters the orthosteric pocket and establishes its final, stable set of molecular interactions, inducing a conformational change in the receptor. nih.govbiorxiv.orgDetailed analysis of the "induced fit" process and the precise sequence of bond formation stabilizing the active state.
4. Receptor Activation The stable binding of this compound triggers allosteric conformational changes throughout the receptor, particularly in the intracellular loops, preparing it for G protein binding. elifesciences.orgMapping the allosteric communication pathway from the orthosteric site to the intracellular G protein-coupling interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comanalis.com.my A QSAR model can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent derivatives. explorationpub.comnih.gov

For this compound, a QSAR study would involve designing and synthesizing a library of derivatives with systematic modifications to its chemical structure. For example, different substituents could be placed on the pyrazolopyridine ring, or the ethyl-acetamide side chain could be altered. The biological activity of each derivative—such as its binding affinity (Ki) or functional potency (EC50) at MT1 and MT2 receptors—would be experimentally measured. explorationpub.com

These activity values (often converted to a logarithmic scale like pKi) are then correlated with calculated molecular descriptors for each derivative. These descriptors can include electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. mdpi.com The resulting QSAR model, often a linear or non-linear equation, highlights which structural features are most important for enhancing or diminishing activity, providing a rational basis for lead optimization. rsc.org

Interactive Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives This table illustrates the type of data required to build a QSAR model. The activity values and descriptors are for illustrative purposes only.

Compound IDR-Group Modification (Hypothetical)pKi (MT1 Receptor)Molecular Weight (Descriptor)LogP (Descriptor)
This compound-H10.21 guidetopharmacology.org316.352.50
Deriv-01-F (Fluoro)10.35334.342.64
Deriv-02-Cl (Chloro)10.15350.803.05
Deriv-03-CH3 (Methyl)9.98330.382.95
Deriv-04-OCH3 (Methoxy)10.25346.382.43

Based on a thorough review of available scientific literature, there is no public information, research, or data concerning a chemical compound referred to as "this compound." Consequently, it is not possible to generate a scientifically accurate article on the computational chemistry, molecular modeling, or virtual screening of this compound.

The creation of the requested content, including detailed research findings and data tables for "4.4. Virtual Screening and Cheminformatics Approaches for Identifying Novel this compound-like Scaffolds," requires existing and verifiable scientific research, which is absent for a compound with this name. It is possible that "this compound" is an internal project name, a misnomer, or a compound that has not yet been described in publicly accessible scientific databases or publications.

Cutting Edge Analytical Methodologies for Efppea Research

Chromatographic and Spectroscopic Techniques for EFPPEA Characterization

Chromatographic and spectroscopic methods are foundational in the initial analysis of newly synthesized compounds like this compound, providing critical data on purity, structure, and molecular properties. nih.govbitesizebio.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds. openaccessjournals.com In the context of this compound research, reverse-phase HPLC (RP-HPLC) is typically employed to assess the purity of a synthesized batch. pensoft.net The method separates this compound from any unreacted starting materials, byproducts, or degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. bitesizebio.compensoft.net

By comparing the retention time of the main peak with that of a reference standard, the identity of this compound can be preliminarily confirmed. openaccessjournals.com Furthermore, HPLC is instrumental in small-scale purification, yielding a highly pure sample of this compound necessary for subsequent structural elucidation and biological assays. bitesizebio.com The technique can also be used to determine key physicochemical properties, such as lipophilicity (log P), by correlating retention times with the composition of the mobile phase. pensoft.net

Table 1: Illustrative HPLC Purity Analysis for a Synthesized Batch of this compound

Parameter Result
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (this compound) 5.8 minutes
Purity (by area %) 99.2%
Major Impurity 0.5% at 4.2 minutes
Other Impurities <0.3%

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of novel compounds. mdpi.com When coupled with HPLC (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis of this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement, which is crucial for confirming its chemical formula. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) further aids in structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. leica-microsystems.com This fragmentation pattern serves as a molecular fingerprint, offering definitive structural information and helping to identify impurities and degradation products, even at very low levels. leica-microsystems.comoutsourcedpharma.com

Radioligand Binding Assays and Autoradiography for Receptor Localization

To understand the biological activity of this compound, it is crucial to identify its molecular targets. Radioligand binding assays are a powerful tool for characterizing the interaction of a ligand with its receptor. umich.edunih.gov In these assays, a radioactively labeled version of this compound (a radioligand) is used to measure its binding affinity (Kd) and the density of binding sites (Bmax) in tissues or cell cultures expressing the target receptor. psu.eduresearchgate.net

Competition binding assays, where the radiolabeled this compound competes with unlabeled compounds, can be used to determine the selectivity of this compound for its target and to screen for other compounds that bind to the same site. nih.gov Autoradiography complements these assays by visualizing the anatomical distribution of receptors within tissue sections. psu.eduspringernature.com By exposing tissue slices incubated with radiolabeled this compound to radiation-sensitive film, researchers can map the precise location of binding sites, providing insights into the potential physiological functions and effects of the compound. nih.govresearchgate.net

Table 2: Example Data from a Saturation Radioligand Binding Assay with [³H]-EFPPEA

Parameter Value Description
Kd (Equilibrium Dissociation Constant) 2.5 nM Measures the affinity of this compound for its receptor. A lower value indicates higher affinity.
Bmax (Maximum Receptor Density) 150 fmol/mg protein Represents the total concentration of receptors in the tissue sample.
Hill Slope (nH) 0.98 A value close to 1.0 suggests binding to a single, non-cooperative site.

Affinity Chromatography and High-Performance Affinity Chromatography (HPAC) for Ligand-Target Interaction Analysis

Affinity chromatography is a technique that separates and analyzes molecules based on specific biological interactions. nih.gov In High-Performance Affinity Chromatography (HPAC), the high resolution and speed of HPLC are combined with the specificity of affinity chromatography. ontosight.ai For this compound research, this involves immobilizing its biological target (e.g., a specific receptor or enzyme) onto a solid support within an HPLC column. frontiersin.org

When a sample containing this compound is passed through the column, this compound will selectively bind to the immobilized target, while other components are washed away. longdom.org This technique is not only useful for purification but also for detailed studies of ligand-target interactions. frontiersin.org By analyzing the retention behavior of this compound on the column, researchers can determine kinetic parameters such as association (ka) and dissociation (kd) rate constants, providing a dynamic view of the binding process. frontiersin.org

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies in this compound-Mediated Mechanisms

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H/deuterium, or ¹²C with ¹³C), is a powerful method for studying reaction mechanisms. symeres.comresearchgate.net The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. icm.edu.pl

By synthesizing an isotopically labeled version of this compound and comparing its reaction rate (e.g., metabolic transformation by an enzyme) to that of the unlabeled compound, researchers can gain insight into the rate-limiting steps of a chemical or enzymatic process. mdpi.comnih.gov A significant KIE suggests that the bond to the isotopically labeled atom is broken in the transition state of the rate-determining step. icm.edu.pl This information is invaluable for elucidating the mechanism of action of this compound at a molecular level. symeres.com

Development of Novel Bioanalytical Assays for this compound Detection and Quantification in Research Matrices

To study the pharmacokinetics of this compound, sensitive and reliable bioanalytical methods are required to measure its concentration in complex biological matrices like plasma, serum, or tissue homogenates. ijpsonline.comnih.gov The development of such assays is a critical step in preclinical research. ajchem-a.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. ijpsonline.comnih.gov A new LC-MS/MS method for this compound would involve optimizing sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. mdpi.com The method must be rigorously validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability to ensure the reliability of the quantitative data. ijpsonline.comnih.gov

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Assay for this compound in Plasma

Validation Parameter Acceptance Criteria Purpose
Linearity (r²) ≥ 0.99 Demonstrates a proportional relationship between concentration and instrument response.
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10 The lowest concentration that can be measured with acceptable accuracy and precision.
Accuracy (% Bias) Within ±15% (±20% at LLOQ) How close the measured value is to the true value.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) The degree of scatter in repeated measurements.
Matrix Effect Monitored to ensure no significant ion suppression or enhancement. Assesses the influence of the biological matrix on analyte ionization.
Recovery Consistent and reproducible The efficiency of the extraction process.
Stability Analyte stable under various storage and handling conditions. Ensures sample integrity from collection to analysis.

Mechanistic Biological Interactions and Functional Studies of Efppea in Non Clinical Models

Cellular and Subcellular Investigations of EFPPEA Activity In Vitro

In vitro studies are fundamental to characterizing the molecular and cellular effects of a novel compound. By using isolated cells and cell lines, researchers can gain a detailed understanding of a compound's direct interactions with biological targets in a controlled environment. nih.govevotec.com

The interaction of this compound with cellular receptors is a primary area of investigation. Studies in this domain focus on how this compound may influence the expression levels of specific receptors, their movement (trafficking) to and from the cell membrane, and the subsequent activation of intracellular signaling cascades. The signaling of receptors like the Epidermal Growth Factor Receptor (EGFR) is critically dependent on its location, with some signaling occurring at the plasma membrane and other pathways being activated following internalization into endosomes. nih.gov

Research into a compound's effects often employs advanced imaging techniques to visualize these dynamic processes. For instance, confocal fluorescence lifetime imaging microscopy can reveal direct interactions between proteins, such as a receptor and its regulatory enzymes, both at the plasma membrane and on endosomes. nih.gov Such studies could determine whether this compound promotes or inhibits receptor internalization, a key step that can either attenuate or, in some cases, be essential for downstream signaling. nih.govnih.gov Understanding how this compound might modulate the duration and amplitude of receptor phosphorylation is crucial, as this directly impacts the biological function and crosstalk with other signaling pathways. nih.gov

To understand the broader impact of this compound on cellular function, comprehensive profiling of cellular responses is conducted. High-content imaging-based assays, for example, allow for the analysis of complex cellular models to bridge the gap between simplified systems and in vivo studies. evotec.com

A powerful technique for this purpose is time-series expression profiling, which monitors the dynamics of molecular events over time following stimulation. nih.gov By using methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can accurately quantify changes in the entire proteome of a cell after exposure to a compound like this compound. nih.gov This approach can reveal orchestrated cellular responses, such as the Unfolded Protein Response (UPR), which is triggered when a cell senses stress in the endoplasmic reticulum. nih.gov Profiling studies could identify whether this compound induces specific stress responses or modulates the expression of key proteins, such as molecular chaperones or proteins destined for secretion. nih.gov

Interactive Table: Potential Cellular Responses to this compound Stimulation

Cellular Process Potential Effect of this compound Investigational Technique
Protein Expression Upregulation or downregulation of specific protein families (e.g., chaperones, secreted proteins). Proteome Profiling (e.g., SILAC)
Signaling Pathways Activation or inhibition of stress response pathways (e.g., UPR). Western Blot, Mass Spectrometry
Cellular Phenotype Changes in cell morphology, proliferation, or differentiation. High-Content Imaging
Receptor Activity Altered receptor phosphorylation state and internalization. Confocal Microscopy, FLIM

Electrophysiological Characterization of this compound Effects on Neural Circuits Ex Vivo and In Vivo

Electrophysiology provides a direct measure of neuronal function, allowing for the characterization of a compound's effects on electrical activity, synaptic transmission, and network dynamics. nih.govnih.gov These techniques can be applied to brain slices (ex vivo) or in behaving animals (in vivo) to assess the impact of this compound on neural circuits. nih.gov

Evoked field potentials (EFPs) are a measure of the summed electrical activity of a population of neurons in response to a stimulus. They serve as a robust marker for the integrity and plasticity of neural pathways. nih.gov In non-clinical models, EFPs can be recorded from various brain structures that receive input from the olfactory bulb, such as the piriform cortex and amygdala, following electrical stimulation of the lateral olfactory tract. nih.govresearchgate.net

Studies investigating this compound would assess its ability to modulate the amplitude or latency of these evoked responses. Such experiments could reveal whether the compound enhances or suppresses baseline synaptic transmission within the olfactory network. For example, research has shown that fear conditioning can induce a lasting increase in EFP amplitude in the cortical nucleus of the amygdala (CoA), a primary target of olfactory information. nih.gov Analysis of this compound's effects in this context could indicate its potential to modulate plasticity related to associative learning. nih.gov

Interactive Table: Brain Regions for EFP Analysis in Olfactory Models

Brain Region Role in Olfactory Processing Type of EFP Modulation Observed
Anterior Piriform Cortex (aPC) Primary olfactory cortex, odor identification. Modulation of evoked responses. nih.gov
Posterior Piriform Cortex (pPC) Odor memory and association. Transient increase in EFP during conditioning. nih.gov
Cortical Nucleus of Amygdala (CoA) Emotional processing of odors. Lasting increase in EFP amplitude after learning. nih.gov
Basolateral Nucleus of Amygdala (BLA) Fear memory and emotional learning. Transient increase in EFP during conditioning. nih.gov
Olfactory Tubercle Reward processing related to odors. Facilitation of evoked potentials. researchgate.net

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory. biorxiv.org Key forms of synaptic plasticity include long-term potentiation (LTP), a persistent strengthening of synapses, and various forms of short-term plasticity like paired-pulse facilitation, where the response to a second stimulus is enhanced when it closely follows a first. nih.govfrontiersin.org

The effect of this compound on these processes would be a critical area of investigation. Experiments could be designed to determine if this compound alters the induction or maintenance of LTP at key synapses, such as the hippocampal CA3-CA1 synapse, which is crucial for memory formation. nih.gov Furthermore, by delivering trains of stimuli at different frequencies (e.g., 10 Hz, 50 Hz), researchers can characterize a compound's effect on short-term synaptic dynamics, which are important for information processing on shorter timescales. nih.gov Such studies could reveal, for example, that this compound enhances synaptic facilitation, suggesting a potential modulatory role on presynaptic neurotransmitter release. frontiersin.org

Exploration of this compound's Non-Target-Specific Biological Interactions (e.g., within compound libraries for broad profiling)

While primary targets are the focus of initial investigation, understanding a compound's non-target or off-target interactions is crucial. These interactions can lead to unexpected side effects or reveal novel therapeutic applications. Broad profiling involves screening a compound against large panels of known biological targets, such as receptors, enzymes, and ion channels.

This systematic approach can identify unintended biological activities and provide a more complete picture of the compound's mechanism of action. nih.gov For example, proximity interaction profiling using techniques like TurboID-coupled mass spectrometry can be employed in cellular models to identify proteins that come into close contact with a protein of interest, potentially revealing novel interaction partners for the pathways modulated by this compound. researchgate.net This type of broad profiling helps to build a comprehensive molecular and functional characterization, which is essential for further development. nih.gov

Emerging Research Directions and Translational Perspectives for Efppea in Chemical Biology

Development of EFPPEA-Based Chemical Probes for Advanced Receptor Biology Research

Chemical probes are small molecules utilized to understand the function of specific genes and proteins and their roles in biological processes mdpi.comchemicalprobes.org. They are valuable tools for perturbing or monitoring the function of a gene or protein, aiding in the functional annotation of the human genome and validating new molecular targets chemicalprobes.org. The development of chemical probes based on this compound would involve synthesizing modified versions of the compound with appended tags (e.g., fluorescent labels, affinity handles) that allow for the visualization, isolation, or functional modulation of its target(s) within biological systems. Such probes could be instrumental in advanced receptor biology research by enabling the study of receptor localization, trafficking, downstream signaling events, and interaction partners with high specificity. Criteria for effective chemical probes include potency, selectivity over related proteins, and evidence of target engagement in cells chemicalprobes.orgeubopen.org. While the specific application of this compound as a chemical probe in receptor biology was not detailed in the search results, the principles of chemical probe development are well-established and could be applied to this compound if it demonstrates suitable properties as a ligand for a particular receptor.

Integration of this compound Research with Systems Chemical Biology Approaches

Systems chemical biology aims to understand complex biological processes by integrating chemical tools and methodologies with systems-level analysis yale.edumit.edu. This approach involves studying the interactions of multiple molecules and their effects on biological systems in their entirety fraunhofer.de. Integrating research on this compound with systems chemical biology would involve using this compound or this compound-based probes to perturb specific biological pathways or networks and then analyzing the global cellular response using techniques such as transcriptomics, proteomics, or metabolomics. This could help to elucidate the broader impact of this compound's activity within a cellular or organismal context and identify potential off-target effects or compensatory mechanisms. Computational modeling and data analysis are critical components of systems biology, enabling researchers to make sense of large datasets and build models that can identify the inner workings of complex biological systems mit.edufraunhofer.dearxiv.org. While specific studies on integrating this compound with systems chemical biology were not found, the general framework of applying chemical perturbations to understand biological systems at a holistic level is a core aspect of this field yale.edu.

High-Throughput Screening (HTS) and Chemical Genomics Applications for Target Discovery

High-throughput screening (HTS) is a method used in drug discovery and chemical biology to quickly test large libraries of chemical compounds against a specific biological target or phenotypic assay wikipedia.orgbeckman.twumich.edu. Chemical genomics utilizes HTS to screen chemical libraries to identify compounds that modulate the function of specific genes or pathways, thereby linking chemical structures to biological function and aiding in target identification and validation umich.edunih.gov. This compound, or libraries of compounds structurally related to this compound, could be employed in HTS campaigns to screen against various biological targets, such as enzymes, receptors, or protein-protein interactions, to identify novel binding partners or functional modulators. Phenotypic screening, another application of HTS, involves testing compounds for their ability to induce a desired cellular phenotype without a preconceived target rsc.orgwehi.edu.au. If this compound exhibits interesting biological activity, it could potentially be identified as a hit in a phenotypic screen, prompting further studies to determine its molecular target(s). While the search results discuss HTS and chemical genomics generally and mention the availability of compound libraries for screening umich.eduiu.edu, specific examples of this compound being used in such screens for target discovery were not provided.

Leveraging this compound as a Lead Compound for Novel Chemical Entity Design

A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for the design and synthesis of novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. If this compound demonstrates desirable biological activity and a favorable profile in initial studies, it could be leveraged as a lead compound umich.edu. This would involve medicinal chemistry efforts to synthesize a series of analogs of this compound, systematically modifying its structure to explore the structure-activity relationship (SAR). The goal of this process is to optimize the compound's interaction with its target(s) and minimize off-target effects, leading to the discovery of more potent and selective compounds with enhanced therapeutic potential. The search results highlight the importance of small molecules in chemical biology and drug discovery yale.edursc.org, and the process of hit-to-lead and lead optimization is a standard part of this pipeline wehi.edu.au. However, specific details about this compound being used as a lead compound in a drug discovery program were not found.

Q & A

Q. How should researchers formulate a hypothesis for studying Efppea's biochemical mechanisms?

  • Methodological Guidance : Begin with a literature review to identify gaps in this compound-related studies (e.g., unexplored interactions or unresolved contradictions). Use evidence from peer-reviewed journals to define a testable hypothesis. For example: "If this compound inhibits [specific enzyme/receptor], then [biological outcome] will occur under [defined experimental conditions]." Ensure hypotheses are falsifiable and align with experimental feasibility .

Q. What criteria define a robust experimental design for this compound synthesis or characterization?

  • Key Components :
  • Control groups : Include positive/negative controls to validate results (e.g., known inhibitors for comparative analysis).
  • Replication : Perform triplicate trials to account for variability .
  • Materials : Specify purity grades, solvents, and instrumentation (e.g., HPLC conditions for this compound quantification) .
  • Statistical power : Calculate sample sizes using tools like G*Power to ensure reliability .

Q. How can researchers conduct a systematic literature review on this compound?

  • Steps :

Use databases like PubMed, SciFinder, or Web of Science with Boolean terms (e.g., "this compound AND pharmacokinetics").

Filter results by relevance, publication date (last 5–10 years), and impact factor of journals.

Critically evaluate methodologies in existing studies to identify biases or limitations (e.g., small sample sizes, lack of replication) .
Example Table: Common Gaps in this compound Literature

Gap TypeFrequency in Studies (2015–2025)Proposed Solution
Incomplete dose-response62%Multi-concentration assays
Limited in vivo data78%Animal model optimization

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound studies (e.g., conflicting efficacy results)?

  • Analytical Framework :
  • Root-cause analysis : Compare experimental conditions (e.g., pH, temperature) across studies .
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers. For example:
    A 2024 meta-analysis of 23 this compound studies revealed that 65% of contradictory results stemmed from variations in solvent polarity during assays.
  • Replication : Reproduce disputed experiments with standardized protocols .

Q. What methodologies ensure replicability in this compound-related research?

  • Best Practices :
  • Detailed protocols : Document equipment calibration, batch numbers of reagents, and environmental conditions .
  • Open data : Share raw datasets (e.g., spectral data, chromatograms) in repositories like Zenodo or Figshare .
  • Collaborative verification : Partner with independent labs for cross-validation .

Q. How can interdisciplinary approaches enhance this compound research (e.g., computational modeling vs. wet-lab experiments)?

  • Integration Strategies :
  • In silico screening : Use molecular docking to predict this compound’s binding affinities before in vitro testing .
  • Hybrid validation : Compare computational predictions with empirical data (e.g., IC50 values).
    Example Workflow:
     Computational Model → Predict this compound-Target Interaction → Validate via SPR (Surface Plasmon Resonance) → Refine Model  
  • Statistical reconciliation : Address discrepancies using Bayesian inference .

Data Analysis & Reporting

Q. What statistical methods are appropriate for this compound dose-response studies?

  • Recommendations :
  • Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 values (use software like GraphPad Prism).
  • Error analysis : Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons .

Q. How should researchers present this compound data to meet journal standards?

  • Guidelines :
  • Tables : Label columns with units (e.g., "IC50 (μM) ± SEM") .
  • Figures : Use high-resolution formats (e.g., SVG) for spectral data or chromatograms.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to this compound research involving animal/human subjects?

  • Key Requirements :
  • IACUC/IRB approval : Mandatory for in vivo studies .
  • Data anonymization : For human cell-line studies, remove identifiers from datasets .
  • Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.